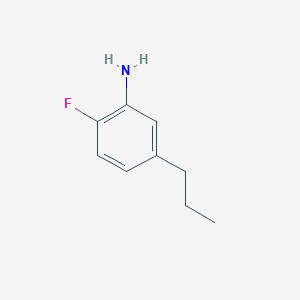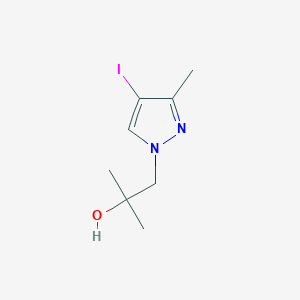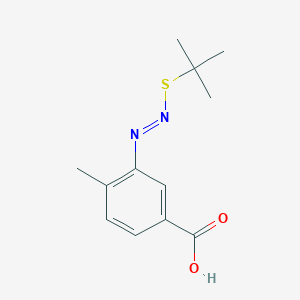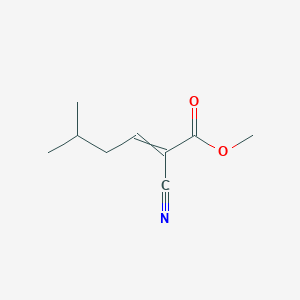![molecular formula C21H19N3O4 B8395766 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine](/img/structure/B8395766.png)
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine
描述
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine is a complex organic compound that features a benzoxazole ring fused with a pyridine ring, and a 2,4-dimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the protection of the hydroxyl group of the benzoxazole with the 2,4-dimethoxybenzyl group using a suitable protecting reagent such as 2,4-dimethoxybenzyl chloride in the presence of a base.
Formation of the Pyridine Ring: The final step involves the coupling of the benzoxazole derivative with a pyridine derivative under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the benzoxazole and pyridine rings.
2,4-Dimethoxybenzylamine: Similar in structure but with an amine group instead of the benzoxazole and pyridine rings.
3,4-Dimethoxybenzaldehyde: Contains the 2,4-dimethoxybenzyl group but with an aldehyde functional group.
Uniqueness
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine is unique due to its combination of a benzoxazole ring, a pyridine ring, and a 2,4-dimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
3-[4-[(2,4-dimethoxyphenyl)methoxy]-1,3-benzoxazol-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H19N3O4/c1-25-14-9-8-13(18(11-14)26-2)12-27-16-6-3-7-17-19(16)24-21(28-17)15-5-4-10-23-20(15)22/h3-11H,12H2,1-2H3,(H2,22,23) |
InChI 键 |
BBWBOARGFZGVEC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)COC2=CC=CC3=C2N=C(O3)C4=C(N=CC=C4)N)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate](/img/structure/B8395693.png)











